molecular formula C13H18O5S B073878 4-Methylphenyl 1-thio-beta-D-glucopyranoside CAS No. 1152-39-2

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Cat. No.: B073878
CAS No.: 1152-39-2
M. Wt: 286.35 g/mol
InChI Key: IQCLIQLFPVKINX-LBELIVKGSA-N
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Description

4-Methylphenyl 1-thio-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranoside typically involves the reaction of 4-methylphenyl thiol with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally synthesized in controlled laboratory environments due to its specialized use in research. The production involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced glucopyranosides, and substituted derivatives .

Scientific Research Applications

4-Methylphenyl 1-thio-beta-D-glucopyranoside is extensively used in:

Mechanism of Action

The compound exerts its effects primarily through interactions with glycan-binding proteins. It can inhibit or modify the activity of enzymes involved in glycan synthesis and degradation. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in glycan metabolism .

Comparison with Similar Compounds

  • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
  • Methyl alpha-D-glucopyranoside
  • Phenyl 1-thio-beta-D-glucopyranoside

Comparison: 4-Methylphenyl 1-thio-beta-D-glucopyranoside is unique due to its specific methylphenyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers unique advantages in glycobiology research, particularly in studying protein-glycan interactions and glycan synthesis .

Biological Activity

4-Methylphenyl 1-thio-beta-D-glucopyranoside is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a glucoside derivative featuring a thioether linkage. Its structural formula is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14O5S
  • Molecular Weight : 258.29 g/mol

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • DLD-1 (colorectal cancer)
  • HepG2 (hepatocellular carcinoma)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, leading to increased DNA fragmentation in treated cells .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
DLD-120Cell cycle arrest (G2/M phase)
HepG225DNA fragmentation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of this compound is attributed to its interaction with cellular targets. The compound is believed to modulate key signaling pathways involved in cell proliferation and survival:

  • Inhibition of JAK/STAT Pathway : Similar to other glucosides, it may interfere with the JAK/STAT signaling pathway, which is crucial for tumor growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with a marked increase in apoptotic markers in tumor tissues .

Clinical Relevance

While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy of this compound in human subjects. Current research focuses on optimizing dosage regimens and understanding pharmacokinetics.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLIQLFPVKINX-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564228
Record name 4-Methylphenyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-39-2
Record name 4-Methylphenyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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